CYP2D6 Inhibition Profile: Quantitative Comparison with Established Inhibitors
Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate exhibits weak inhibition of the cytochrome P450 enzyme CYP2D6, with an IC50 value > 6,000 nM [1]. This level of inhibition is significantly lower than that of potent clinical CYP2D6 inhibitors such as quinidine (IC50 ≈ 0.03–0.06 µM) or paroxetine (IC50 ≈ 0.15 µM) [2]. The observed low inhibitory potency suggests that this compound, as a scaffold or intermediate, is less likely to precipitate drug-drug interactions mediated by CYP2D6 when compared to more potent pharmacophores.
| Evidence Dimension | CYP2D6 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 > 6,000 nM |
| Comparator Or Baseline | Quinidine (IC50 ≈ 30–60 nM); Paroxetine (IC50 ≈ 150 nM) |
| Quantified Difference | > 100-fold less potent than quinidine; > 40-fold less potent than paroxetine |
| Conditions | In vitro human CYP2D6 enzyme assay (BindingDB BDBM50388532) |
Why This Matters
Low CYP2D6 inhibition potential is a desirable ADME property for chemical probes and drug candidates, reducing the risk of metabolic interactions when co-administered with other drugs.
- [1] BindingDB. BDBM50388532 (CHEMBL2058833). Inhibition of human CYP2D6. Accessed via BindingDB. View Source
- [2] DrugBank. Quinidine: CYP2D6 Inhibitor Profile. DrugBank Accession Number DB00908. View Source
